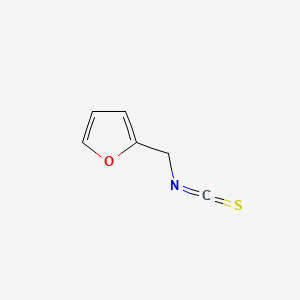

2-(Isothiocyanatomethyl)furan

説明

Significance of Furan Derivatives in Medicinal Chemistry and Synthetic Applications

The furan ring is a fundamental structural motif found in numerous natural products and synthetic compounds that are of significant interest to medicinal chemists. nih.govresearchgate.netderpharmachemica.com Its inclusion in a molecule can confer a wide range of therapeutic properties, making it a privileged scaffold in the search for new drugs. researchgate.netutripoli.edu.ly Furan derivatives are integral to many commercially available pharmaceuticals and serve as key intermediates in the synthesis of various therapeutic agents. nih.govijabbr.comwisdomlib.org For example, furfurylamine is a precursor in the production of the diuretic furosemide, and 2-acetylfuran is an intermediate in the synthesis of the antibiotic cefuroxime. nih.gov The versatility of the furan ring allows for diverse chemical modifications, enabling researchers to systematically alter structures to optimize biological activity and explore structure-activity relationships (SAR). ijabbr.com The demonstrated therapeutic efficacy of furan-based drugs has consistently inspired the development of new chemotherapeutic agents. researchgate.netutripoli.edu.ly

Broad Spectrum of Biological Activities of Furan-Containing Compounds

Furan derivatives exhibit a remarkable array of pharmacological activities, establishing them as a vital class of heterocyclic compounds in drug discovery. utripoli.edu.lyijabbr.comwisdomlib.org The biological effects can be significantly altered by even minor changes in the substitution pattern on the furan ring. utripoli.edu.ly These compounds are widely investigated for their potential as antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic agents. nih.govwisdomlib.orgresearchgate.net

Anti-inflammatory Effects and Mechanisms

Furan derivatives, particularly those isolated from natural sources, have demonstrated significant anti-inflammatory properties through various mechanisms. nih.govnih.gov Research has shown that these compounds can exert their effects by suppressing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov The anti-inflammatory activity is also linked to potent antioxidant capabilities, including the scavenging of free radicals, which mitigates oxidative stress—a key factor in the pathogenesis of chronic inflammation. nih.govpnas.org

The mechanisms often involve the modulation of critical signaling pathways. For instance, some furan derivatives have been found to regulate MAPK (mitogen-activated Protein Kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) pathways, which are central to the inflammatory response. nih.govresearchgate.netnih.gov Certain benzofuran lignans inhibit the induction of transcription factors that regulate adipocyte marker genes, suggesting therapeutic potential for obesity-related inflammatory diseases. nih.gov In vitro studies have confirmed that some furan-based compounds can inhibit protein denaturation and proteinase activity, further contributing to their anti-inflammatory profile. researchgate.net

| Compound | Source/Model | Observed Anti-inflammatory Effect | Reference |

|---|---|---|---|

| Bergapten | Carrageenan-induced foot edema in chick | Significant activity with ED50 of 01.6±0.003 mg/kg | nih.gov |

| Oxypeucedanin Hydrate | Carrageenan-induced foot edema in chick | Significant activity with ED50 of 126.4±0.011 mg/kg | nih.gov |

| Furan Fatty Acids (F-acids) | Rat model of adjuvant-induced arthritis | Potent anti-inflammatory activity, more so than EPA ethyl ester | pnas.org |

| XH-14 (Benzofuran derivative) | In vitro studies | Decreased PGE2 production, suggesting COX-2 inhibition | researchgate.net |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The furan nucleus is a core component of many compounds with a broad spectrum of antimicrobial activities. nih.govutripoli.edu.ly Furan derivatives have been synthesized and evaluated for their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. ijabbr.comnih.gov The antimicrobial action of these compounds is often achieved through the selective inhibition of microbial growth and the modification of essential enzymes. nih.govresearchgate.netnih.gov

For example, 5-nitrofuran derivatives have shown inhibitory effects on both standard and clinical isolates of bacteria. nih.gov The furan fatty acid 7,10-epoxyoctadeca-7,9-dienoic acid has been reported to have activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other studies have demonstrated the antibacterial efficacy of furan derivatives against pathogens like Escherichia coli, Proteus vulgaris, and Listeria monocytogenes. ijabbr.com In the realm of antifungal research, certain furan-based hydrazone compounds have emerged as potent agents against Candida albicans and various Fusarium species. utripoli.edu.ly Dibenzofuran compounds have also been noted for their ability to inhibit fungal activity, with MIC values against Candida albicans ranging from 16 µg/mL to 512 µg/mL. researchgate.net

| Compound/Derivative Class | Activity Type | Target Organism(s) | Reference |

|---|---|---|---|

| 2,4-disubstituted furan derivatives | Antibacterial | Escherichia coli, Proteus vulgaris | ijabbr.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Antibacterial | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | ijabbr.com |

| 7,10-epoxyoctadeca-7,9-dienoic acid | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | nih.gov |

| Furan-based hydrazone compounds | Antifungal | Candida albicans, Trichoderma harzianum, Fusarium species | utripoli.edu.ly |

| Dibenzofuran bis(bibenzyl) | Antifungal | Candida albicans | researchgate.net |

| Carbamothioyl-furan-2-carboxamide derivatives | Antibacterial & Antifungal | Various bacterial and fungal strains | mdpi.com |

Anticancer and Antitumor Potential

The furan scaffold is a key pharmacophore in the design of novel anticancer agents. nih.govresearchgate.net Numerous furan-containing compounds, both natural and synthetic, have been investigated for their cytotoxic and antitumor properties against a variety of human cancer cell lines. nih.govderpharmachemica.com For instance, certain furan-2-carboxamide molecules and other derivatives have exhibited potent cytotoxic activities at nanomolar concentrations against cancer cell lines such as NCI-H460. nih.gov

Research has explored the anticancer effects of furan derivatives against breast, lung, and colorectal cancers. ijabbr.comnih.govmdpi.com A novel class of furan-based compounds demonstrated significant activity against the MCF-7 breast cancer cell line, with IC₅₀ values as low as 2.96 μM. nih.gov The mechanism of action for these compounds was found to involve cell cycle arrest at the G₂/M phase and the induction of apoptosis. nih.gov Similarly, benzofuran–oxadiazole hybrids have been identified as potent anticancer candidates against the A549 lung cancer cell line, with one derivative showing an IC₅₀ value of 6.3 ± 0.7 μM, which was lower than the reference drug crizotinib. mdpi.com Furthermore, furan-conjugated tripeptides have shown promise against human cervical cancer cells (HeLa), with one conjugate exhibiting an IC₅₀ of 0.15 ± 0.05 µg/mL. utripoli.edu.ly

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀ Value) | Reference |

|---|---|---|---|

| Furan-based derivative (Compound 7) | MCF-7 (Breast Cancer) | 2.96 μM | nih.gov |

| Furan-based derivative (Compound 4) | MCF-7 (Breast Cancer) | 4.06 μM | nih.gov |

| Benzofuran–oxadiazole hybrid (5d) | A549 (Lung Cancer) | 6.3 ± 0.7 μM | mdpi.com |

| 1,2-dihydronaphtho[2,1-b]furan derivatives (e.g., 3b) | MDA-MB-468 & MCF-7 (Breast Cancer) | Promising anti-proliferative activities | utripoli.edu.lyresearchgate.net |

| Furan-conjugated tripeptide (conjugate 38) | HeLa (Cervical Cancer) | 0.15 ± 0.05 µg/mL | utripoli.edu.ly |

Central Nervous System Activities (Antidepressant, Anxiolytic, Anticonvulsant)

Furan derivatives have been identified as possessing significant activities related to the central nervous system (CNS). nih.govijabbr.com These compounds have been explored for their potential as antidepressants, anxiolytics, and anticonvulsants. utripoli.edu.ly The neuroprotective potential of furan-containing compounds is an area of active research, with studies suggesting they can mitigate oxidative stress and neuroinflammation, which are key factors in neurodegenerative disorders. nih.gov

Specific furan derivatives have shown promise in preclinical models. For example, a series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were synthesized and evaluated as potential antidepressant and antianxiety agents. utripoli.edu.ly One compound from this series emerged as a potent antidepressant, believed to act through MAO inhibition. utripoli.edu.ly In the area of anticonvulsant research, certain 1,4-dihydropyridine derivatives containing a furan ring have demonstrated high activity, comparable to the reference drug phenytoin. utripoli.edu.ly Other studies on newly synthesized N-(furan-2-ylmethylene) benzimine derivatives also reported potent CNS depressant activities. derpharmachemica.com

Other Therapeutic Applications (e.g., Diuretic, Anti-ulcer, Antidiabetic)

Beyond the activities previously mentioned, the furan ring is present in drugs with a variety of other therapeutic uses. nih.govutripoli.edu.lyijabbr.com The structural versatility of the furan moiety has allowed for its incorporation into molecules designed to treat a range of conditions, including cardiovascular and gastrointestinal disorders. ijabbr.comwisdomlib.org

One of the most well-known furan-containing drugs is furosemide , a potent diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease. nih.govresearchgate.net In the treatment of gastrointestinal issues, ranitidine , which contains a furan ring as part of its structure, has been widely used as an anti-ulcer agent that works by decreasing stomach acid production. nih.govwisdomlib.org Additionally, furan derivatives have been investigated for anti-hyperglycemic, analgesic, and muscle relaxant properties, highlighting the broad therapeutic potential of this heterocyclic scaffold. nih.govutripoli.edu.lyresearchgate.net

Role of Isothiocyanate Moiety in Bioactive Compounds and Organic Synthesis

The isothiocyanate group is a critical pharmacophore that imparts significant biological activity to the molecules that contain it. Isothiocyanates are recognized for their potent anticancer, anti-inflammatory, and antimicrobial properties. rjpharmacognosy.irnih.govnih.govresearchgate.net The mechanism underlying these effects often involves the high electrophilicity of the isothiocyanate carbon, which readily reacts with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins. arkat-usa.orgnih.gov This ability to covalently modify proteins can disrupt cellular pathways essential for the proliferation of cancer cells or the survival of microbial pathogens. nih.govmdpi.com For instance, aromatic isothiocyanates like benzyl isothiocyanate and phenethyl isothiocyanate have demonstrated greater antimicrobial potency compared to their aliphatic counterparts, a property attributed to their ability to better traverse bacterial membranes. nih.govmdpi.comunc.edu

In the realm of organic synthesis, the isothiocyanate moiety serves as a versatile building block. Its electrophilic carbon is a prime target for nucleophilic attack by amines, hydrazines, and other nitrogen nucleophiles, leading to the formation of thiourea derivatives. nih.gov These reactions are often the first step in constructing more complex heterocyclic systems, such as thiazoles, thiadiazoles, and triazoles, many of which are themselves of interest for their pharmacological potential. nih.govmdpi.comrsc.org The reactivity of the isothiocyanate can be tuned; for example, acyl isothiocyanates exhibit enhanced reactivity due to the adjacent electron-withdrawing acyl group. nih.gov This tunable reactivity makes ITCs indispensable reagents in combinatorial chemistry and drug discovery.

Research Context of 2-(Isothiocyanatomethyl)furan

Within the broader class of furan-containing isothiocyanates, this compound, also known as furfuryl isothiocyanate, holds a unique structural position. It combines the aromatic furan ring with the reactive isothiocyanate group via a methylene bridge, distinguishing it from derivatives where the NCS group is directly attached to the ring or part of an acyl group.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NOS | google.com |

| Molecular Weight | 139.17 g/mol | google.com |

| CAS Number | 4650-60-6 | google.com |

| Appearance | Orange Oil | acs.org |

| Synonyms | Furfuryl isothiocyanate, 2-Furylmethyl isothiocyanate | google.com |

This table provides key physical and chemical properties of this compound.

A documented synthesis of this compound involves the reaction of furfurylamine with thiophosgene in the presence of sodium hydroxide. acs.org Another study explored the isomerization of its structural isomer, furfuryl thiocyanate, which converts to the more stable this compound, a process influenced by solvent nucleophilicity. nih.gov

Positioning within Furan-Isothiocyanate Chemistry

The chemical behavior of this compound is defined by the interplay of its constituent parts. Unlike furan-2-carbonyl isothiocyanate, it lacks the activating effect of an adjacent carbonyl group, making its isothiocyanate carbon less electrophilic. nih.gov Its structure, featuring a flexible methylene linker, positions it as an analogue to benzyl isothiocyanate, a well-studied aromatic ITC. This structural similarity suggests that its reactivity might be comparable to other arylaliphatic isothiocyanates.

In synthetic applications, this compound serves as a valuable reagent for introducing the furfuryl moiety into heterocyclic structures. Research has shown its utility in reacting with hydrazides to form hydrazinecarbothioamides, which are then cyclized to create triazole derivatives. mdpi.com It has also been employed in copper-catalyzed tandem annulation reactions to produce 2-iminothiazolidin-4-ones, highlighting its role as a building block for bioactive scaffolds. The furan ring itself is less reactive toward electrophilic substitution than pyrrole but more reactive than benzene, a characteristic that, combined with the reactivity of the isothiocyanate group, offers diverse possibilities for synthetic transformations. wikipedia.org

Current Gaps and Future Directions in Research

A review of the existing literature reveals a significant gap: while this compound is utilized as a synthetic intermediate, there is a notable lack of research focused on its own intrinsic biological properties. mdpi.com The furan nucleus is a component of many compounds with established pharmacological activities, and isothiocyanates are a well-known class of chemopreventive and antimicrobial agents. jrespharm.comfoodandnutritionjournal.orgunc.edu The combination of these two moieties in a single, relatively simple molecule makes this compound a compelling candidate for biological screening.

Future research should therefore be directed towards a systematic investigation of the biological profile of this compound. Key areas for exploration include:

Antimicrobial Activity: Given that many isothiocyanates and furan derivatives exhibit antimicrobial effects, testing this compound against a panel of pathogenic bacteria and fungi is a logical next step. jrespharm.comalliedacademies.orgmdpi.com Comparative studies with other ITCs, such as allyl isothiocyanate and benzyl isothiocyanate, could provide valuable structure-activity relationship insights. mdpi.com

Anticancer Potential: The anticancer properties of ITCs are well-documented. nih.govresearchgate.net Evaluating the cytotoxicity of this compound against various cancer cell lines could uncover new therapeutic leads. jrespharm.comacs.org The importance of the isothiocyanatomethyl group for antiproliferative activity has been demonstrated in related heterocyclic systems like thiazoles, suggesting this could be a fruitful avenue of research. mdpi.com

Expanded Synthetic Applications: While used in some heterocyclic syntheses, the full synthetic potential of this compound remains to be explored. Its use in multicomponent reactions or in the synthesis of novel, complex molecular architectures inspired by natural products could yield compounds with unique properties.

特性

IUPAC Name |

2-(isothiocyanatomethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c9-5-7-4-6-2-1-3-8-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXYINJACKJQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963599 | |

| Record name | 2-(Isothiocyanatomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4650-60-6 | |

| Record name | 2-(Isothiocyanatomethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4650-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furfuryl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004650606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Isothiocyanatomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furfuryl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Basic: What are the reliable synthetic routes for 2-(Isothiocyanatomethyl)furan, and how can reaction efficiency be optimized?

A practical method involves thiocyanate formation from thiol precursors under mild conditions. For example, 2-(Thiocyanatomethyl)furan was synthesized via a one-pot reaction using [NH₄]SCN and a copper-based catalyst in acetonitrile at room temperature . To optimize yield, adjust solvent polarity (e.g., acetonitrile vs. DMF) and catalyst loading (e.g., 5–10 mol% CuI). Note that isothiocyanate derivatives may require alternative reagents (e.g., Cl₃CCN/NaI) to shift from thiocyanate to isothiocyanate functionality.

Basic: How can the purity and structural integrity of this compound be verified post-synthesis?

Combine spectroscopic techniques:

- IR Spectroscopy : Confirm the isothiocyanate group (N=C=S) via a sharp peak near 2100–2150 cm⁻¹ .

- NMR : Identify furan ring protons (δ 6.5–7.5 ppm) and methylene protons adjacent to NCS (δ 4.0–4.5 ppm) .

- GC-MS : Use dynamic headspace methods for trace analysis, achieving 30× higher sensitivity than static approaches .

Basic: What are the known toxicological profiles and safety protocols for handling this compound in laboratory settings?

No direct toxicity data exist, but furan derivatives are hepatotoxic and potentially carcinogenic. Use surrogate data from furan (CAS 110-00-9):

- Exposure Limits : Adhere to a HTFOEL (Health Threat-Free Occupational Exposure Limit) of 1 ppb, extrapolated from hepatic hyperplasia studies in rodents .

- Safety Measures : Use PPE (gloves, goggles), conduct reactions in fume hoods, and monitor airborne levels via GC-MS .

Advanced: What mechanistic insights explain the formation of this compound from its precursors?

The reaction likely proceeds via nucleophilic substitution: thiols react with [SCN]⁻ in the presence of Cu(I) to form thiocyanates. For isothiocyanates, a Curtius-like rearrangement of carbonyl azides (e.g., furan-2-carbonyl azide) may occur, releasing N₂ and forming the isothiocyanate group . Computational modeling (DFT) can clarify transition states and regioselectivity.

Advanced: How do solvent polarity and catalyst selection influence the yield and selectivity of this compound synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of SCN⁻ but may promote side reactions. Non-polar solvents improve selectivity for furan derivatives .

- Catalysts : Ru or Pd catalysts (1–5 mol%) increase hydrogenation efficiency in furan ring functionalization . For thiocyanates, Cu(I) salts reduce disulfide byproducts .

Advanced: What are the challenges in detecting trace amounts of this compound in complex matrices, and which analytical methods are most effective?

- Challenges : Low volatility and matrix interference (e.g., food or biological samples).

- Solutions :

Advanced: How should researchers address conflicting data regarding the stability and decomposition products of this compound under varying storage conditions?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze via HPLC-MS for degradation (e.g., hydrolysis to methylfuran amines) .

- Contradiction Resolution : Cross-validate using multiple detectors (e.g., UV and MS) to distinguish artifacts from true decomposition .

Advanced: What computational or experimental approaches can predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Molecular Docking : Simulate interactions with biological targets (e.g., cysteine proteases) to predict nucleophilic attack at the NCS group .

- Thermal Analysis : DSC studies reveal exothermic decomposition pathways (e.g., cyclization at >150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。